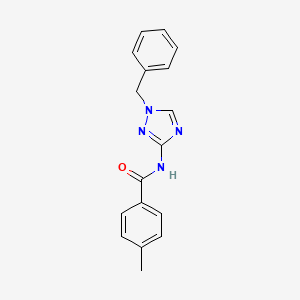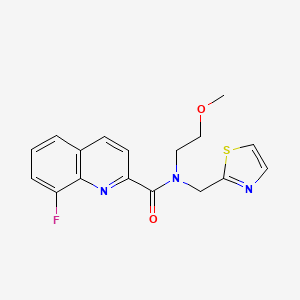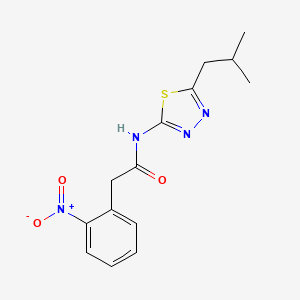
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide belongs to a class of compounds that can be synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions involving benzamide functionality. These methods have been used to create compounds with significant biological activities, such as inhibiting cancer cell growth (Stefely et al., 2010).
Molecular Structure Analysis The molecular structure of such compounds is often characterized using spectroscopic methods like NMR, IR, and GC-MS. The structural characteristics, including the presence of N,N-bidentate directing groups, are significant for their potential application in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Chemical Reactions and Properties Compounds like N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide often exhibit interesting chemical reactions. For instance, they can undergo facile condensation with aromatic aldehydes or react with hydrazine derivatives to yield various products with potential antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Physical Properties Analysis The physical properties of these compounds, including their crystal structure and molecular arrangement, can be studied through techniques like X-ray diffraction. These properties are crucial in understanding the stability and potential applications of the compounds in various fields (Xu et al., 2006).
Chemical Properties Analysis Chemical properties, such as binding affinity to specific receptors or inhibition of certain biological processes, are key in assessing the potential therapeutic applications of these compounds. For example, some derivatives show high affinity for dopamine receptors, suggesting potential use in neurological disorders (Perrone et al., 1998).
特性
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)16(22)19-17-18-12-21(20-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMCXQGUVZKYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)
![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)

![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5613898.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)

![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)

![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)
